2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile
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Overview
Description
2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile is an organic compound characterized by its complex aromatic structure. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure, featuring a benzyloxy group and a tert-butyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
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Formation of the Benzyloxy Intermediate:
Starting Material: 2-hydroxy-5-(tert-butyl)benzaldehyde.
Reaction: The aldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Conditions: Solvent like dimethylformamide (DMF), temperature around 80°C.
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Nitrile Formation:
Starting Material: The benzyloxy intermediate.
Reaction: The intermediate undergoes a reaction with methylmagnesium bromide (Grignard reagent) to form the corresponding alcohol, which is then converted to the nitrile using a dehydrating agent like phosphorus oxychloride (POCl3).
Conditions: Solvent like tetrahydrofuran (THF), temperature around 0-5°C for the Grignard reaction, followed by heating for the dehydration step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems are often employed to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical precursor or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy and tert-butyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting pathways involved in cellular processes.
Comparison with Similar Compounds
2-(2-(Benzyloxy)phenyl)-2-methylpropanenitrile: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
2-(2-(Benzyloxy)-5-methylphenyl)-2-methylpropanenitrile: Substitutes the tert-butyl group with a methyl group, potentially altering its steric and electronic properties.
This detailed overview covers the essential aspects of 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
2-(5-tert-butyl-2-phenylmethoxyphenyl)-2-methylpropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-20(2,3)17-11-12-19(18(13-17)21(4,5)15-22)23-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNXXSOKIYYHPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)(C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732340 |
Source
|
Record name | 2-[2-(Benzyloxy)-5-tert-butylphenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-27-3 |
Source
|
Record name | 5-(1,1-Dimethylethyl)-α,α-dimethyl-2-(phenylmethoxy)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246213-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Benzyloxy)-5-tert-butylphenyl]-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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